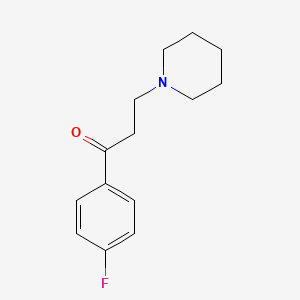
Propiophenone, 4'-fluoro-3-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-fluoro-3-piperidino- is a chemical compound with the molecular formula C₁₄H₁₈FNO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a piperidine ring at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-fluoro-3-piperidino- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone.
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and yields high purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 4’-fluoro-3-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces secondary alcohols .
Aplicaciones Científicas De Investigación
Propiophenone, 4’-fluoro-3-piperidino- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-fluoro-3-piperidino- involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: The parent compound, lacking the fluorine atom and piperidine ring.
4’-Fluoropropiophenone: A derivative with only the fluorine atom at the 4’ position.
3-Piperidinopropiophenone: A derivative with only the piperidine ring at the 3 position.
Uniqueness
Propiophenone, 4’-fluoro-3-piperidino- is unique due to the combined presence of the fluorine atom and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry[7][7].
Propiedades
Número CAS |
25872-68-8 |
|---|---|
Fórmula molecular |
C14H18FNO |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18FNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
Clave InChI |
MMOPHTBJNNBLFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


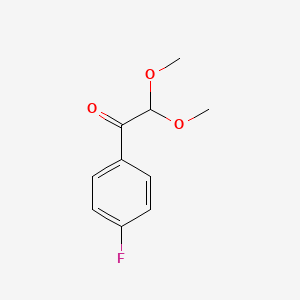

![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
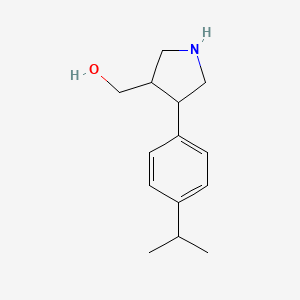
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
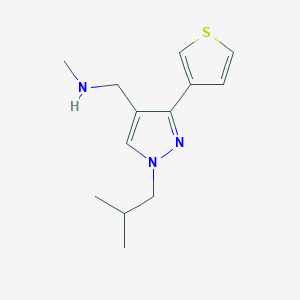
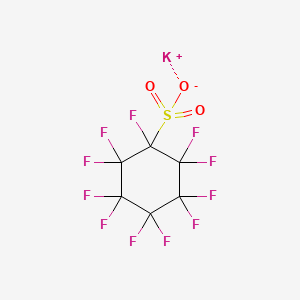
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
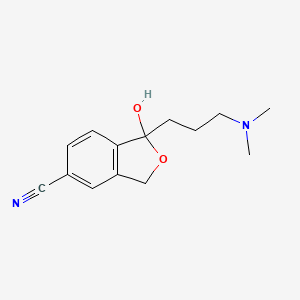

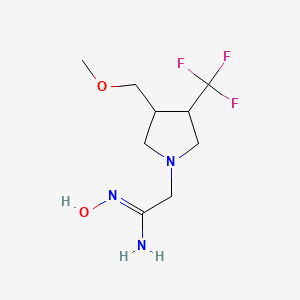
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
